Linker Composition: Alkyl C7 Chain vs. PEG-Based Linkers in PROTAC Permeability
E3 ligase Ligand-Linker Conjugate 38 features a flexible C7 alkyl linker, a structural motif distinct from the more hydrophilic PEG linkers found in many other conjugates (e.g., Pomalidomide-PEG1-C2-N3). A 2025 study on VHL-based PROTACs demonstrated that a seemingly minor linker alteration—replacing two methylene groups with oxygen atoms—resulted in a nearly three-order-of-magnitude difference in passive cell permeability [1]. While this specific data is derived from a VHL system, it provides strong class-level evidence that the alkyl linker in Conjugate 38 is likely to confer different permeability characteristics compared to a PEG-based analog, which could be advantageous for targeting intracellular proteins or crossing biological barriers [1][2].
| Evidence Dimension | Passive Cell Permeability (Papp) |
|---|---|
| Target Compound Data | Not directly measured for Conjugate 38; contains a C7 alkyl linker. |
| Comparator Or Baseline | PROTACs with PEG linkers (e.g., Pomalidomide-PEG1-C2-N3). |
| Quantified Difference | In a VHL PROTAC study, a PEG linker conferred ~3 orders of magnitude higher permeability than an alkyl linker (Papp: 1.2 × 10⁻⁶ cm/s vs. 1.5 × 10⁻⁹ cm/s) [1]. |
| Conditions | MDCK-LE cell monolayer assay; VHL-based PROTACs with ERK5 ligand [1]. |
Why This Matters
The choice of linker chemistry (alkyl vs. PEG) directly impacts a PROTAC's ability to permeate cell membranes, a critical determinant of intracellular target engagement and overall degrader efficacy.
- [1] Bricelj, A., et al. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 2025, 16(4), 681–687. DOI: 10.1021/acsmedchemlett.5c00068 View Source
- [2] MedChemExpress. E3 ligase Ligand-Linker Conjugate 38. Product Datasheet. Available at: https://www2.medchemexpress.com/e3-ligase-ligand-linker-conjugate-38.html View Source
